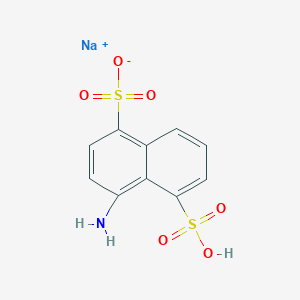
sodium;4-amino-5-sulfonaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;4-amino-5-sulfonaphthalene-1-sulfonate” is a chemical entity listed in the PubChem database. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium;4-amino-5-sulfonaphthalene-1-sulfonate involves specific synthetic routes and reaction conditions. These methods typically include the use of hazardous chemicals, and appropriate personal protective equipment is recommended. The synthetic routes may involve multiple steps, including the use of reagents such as concentrated acids and bases, and the application of heat under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The production process is designed to ensure high purity and yield of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: sodium;4-amino-5-sulfonaphthalene-1-sulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may involve the use of solvents, controlled temperatures, and specific catalysts to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures .
Scientific Research Applications
sodium;4-amino-5-sulfonaphthalene-1-sulfonate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it is used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of sodium;4-amino-5-sulfonaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to sodium;4-amino-5-sulfonaphthalene-1-sulfonate can be identified using databases such as PubChem, which provides information on structurally related molecules. These similar compounds may share common functional groups or structural motifs .
Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its uniqueness is highlighted by its ability to undergo specific chemical reactions and its potential for use in various scientific and industrial fields .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool for researchers and industrial chemists.
Properties
IUPAC Name |
sodium;4-amino-5-sulfonaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWVZFYIERZJSU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














